4-ChlorobenZoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ(4-Cl)-Trp-OH.Ca+2)
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Overview
Description
4-Chlorobenzoyl-L-tryptophan Calcium Salt is a chemical compound with the molecular formula C36H28CaCl2N4O6 and a molecular weight of 723.62 g/mol . It is a derivative of L-tryptophan, an essential amino acid, and is used primarily in biochemical research.
Preparation Methods
The synthesis of 4-Chlorobenzoyl-L-tryptophan Calcium Salt typically involves the reaction of 4-chlorobenzoyl chloride with L-tryptophan in the presence of a base, followed by the addition of calcium ions to form the calcium salt . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
4-Chlorobenzoyl-L-tryptophan Calcium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
4-Chlorobenzoyl-L-tryptophan Calcium Salt is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is used in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Research into its potential therapeutic applications, such as its role in modulating biological pathways, is ongoing.
Industry: It is used in the development of new materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chlorobenzoyl-L-tryptophan Calcium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Chlorobenzoyl-L-tryptophan Calcium Salt can be compared with other similar compounds, such as:
4-Chlorobenzoyl-D-tryptophan Calcium Salt: Similar in structure but with a different stereochemistry.
4-Chlorobenzoyl-L-phenylalanine Calcium Salt: Similar in structure but with a different amino acid.
4-Chlorobenzoyl-L-tyrosine Calcium Salt: Similar in structure but with a different aromatic amino acid. The uniqueness of 4-Chlorobenzoyl-L-tryptophan Calcium Salt lies in its specific interactions and applications in research.
Properties
Molecular Formula |
C36H28CaCl2N4O6 |
---|---|
Molecular Weight |
723.6 g/mol |
IUPAC Name |
calcium;(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/m10./s1 |
InChI Key |
BTTZKEFKFLGNEC-CQYLEEIWSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] |
Origin of Product |
United States |
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